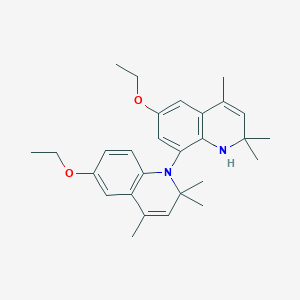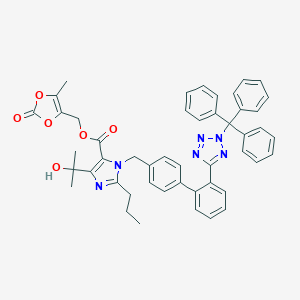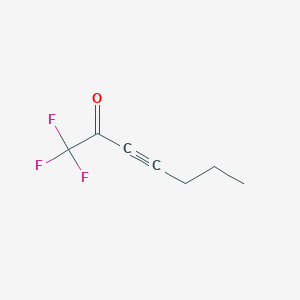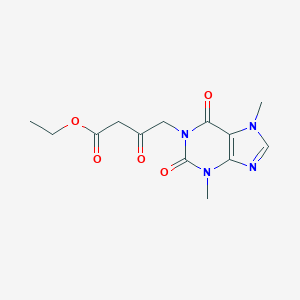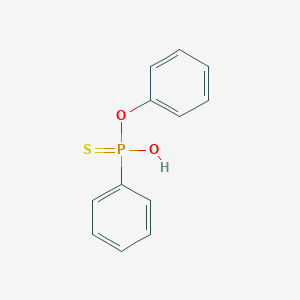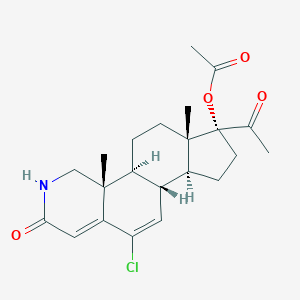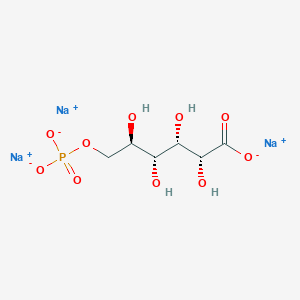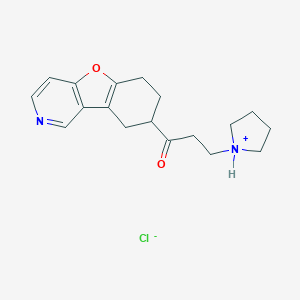
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, also known as THBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用机制
The precise mechanism of action of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
生化和生理效应
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, analgesic and anti-inflammatory effects, and potential neuroprotective effects. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its potential therapeutic effects in neurological disorders. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
实验室实验的优点和局限性
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride also has several limitations, including its limited solubility in water and potential toxicity at high concentrations. Careful attention should be given to the dose and route of administration to ensure the safety and efficacy of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride in lab experiments.
未来方向
There are several future directions for research on 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, including further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has the potential to be developed into new drugs for the treatment of neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is complex, and its mechanism of action is not fully understood. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential therapeutic applications in neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
合成方法
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is synthesized through a multi-step process involving the reaction of several chemical compounds, including 3-(pyrrolidin-1-yl)propanoic acid, 1,2,3,4-tetrahydrobenzo[f]quinoline-8-carboxylic acid, and hydrochloric acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of certain neurotransmitter systems, such as dopamine and glutamate, which are involved in various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In pharmacology, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In drug discovery, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
CAS 编号 |
100365-96-6 |
|---|---|
产品名称 |
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride |
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
3-pyrrolidin-1-ium-1-yl-1-(6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-8-yl)propan-1-one;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-16(6-10-20-8-1-2-9-20)13-3-4-17-14(11-13)15-12-19-7-5-18(15)22-17;/h5,7,12-13H,1-4,6,8-11H2;1H |
InChI 键 |
GNDUIKILGUERGQ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
规范 SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
同义词 |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-((3-(1-PYRROLIDINYL)PRO PIONYL)-, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



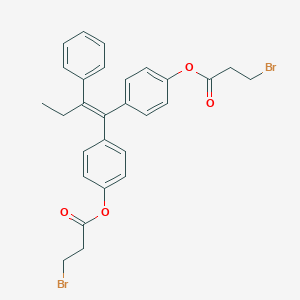
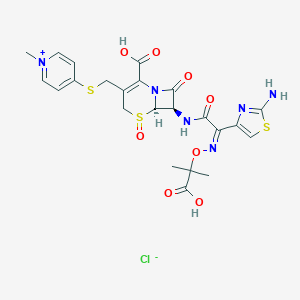
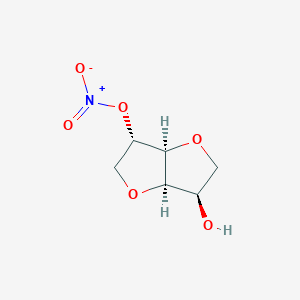
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)

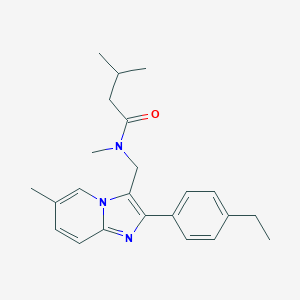
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
